[2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Description
Chemical Structure and Properties The compound [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester (CAS: 1353943-66-4) is a carbamate derivative with a cyclohexyl backbone. Its molecular formula is C₁₅H₂₇ClN₂O₃, molecular weight 318.84 g/mol, and XLogP3 value 2.7, indicating moderate lipophilicity . Key structural features include:
- A tert-butyl carbamate group at the methyl-substituted cyclohexyl position.
- A 2-chloro-acetylamino substituent at the 2-position of the cyclohexane ring.
- Topological polar surface area (TPSA): 58.6 Ų, suggesting moderate membrane permeability .
This compound is typically used in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, leveraging its carbamate and chloroacetyl groups for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17(4)11-8-6-5-7-10(11)16-12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWCHLUGYWWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:
-
Formation of the Chloro-acetylamino Intermediate:
Starting Material: Cyclohexylamine
Reagent: Chloroacetyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Product: 2-(2-Chloro-acetylamino)-cyclohexylamine
-
Carbamoylation:
Starting Material: 2-(2-Chloro-acetylamino)-cyclohexylamine
Reagent: tert-Butyl chloroformate
Conditions: The reaction is typically performed in an inert solvent such as dichloromethane, under cooling to control the exothermic nature of the reaction.
Product: [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures, often in the presence of a base
Products: Substituted derivatives of the original compound
-
Hydrolysis:
Reagents: Water or aqueous acids/bases
Conditions: Elevated temperatures or prolonged reaction times
Products: Decomposition into the corresponding amine and carbamic acid derivatives
-
Oxidation and Reduction:
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Conditions: Controlled temperatures and reaction times
Products: Oxidized or reduced forms of the compound, depending on the specific reagents used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of novel materials with specific properties.
Biology and Medicine:
- Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive carbamates.
- Potential use in the design of enzyme inhibitors or receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Potential applications in the development of coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism of action of [2-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is not fully elucidated. it is believed to interact with biological targets through its carbamate moiety, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
Positional Isomers on the Cyclohexane Ring
Implications : Positional isomerism affects steric accessibility and hydrogen bonding. The 2-position derivative may exhibit distinct reactivity in nucleophilic substitution due to proximity to the carbamate group.
Variations in Amino and Ester Substituents
Key Observations :
Ester Group Modifications
Implications :
Functional Group Additions
Key Findings :
- Chloropyrimidine : Introduces halogen bonding capability and planar geometry for DNA intercalation or kinase inhibition .
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